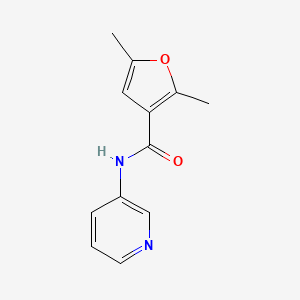
2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-(pyridin-3-yl)furan-3-carboxamide is a heterocyclic compound featuring a furan ring substituted with two methyl groups and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Substitution with Methyl Groups: The furan ring is then methylated using methyl iodide and a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the methylated furan with an appropriate acid chloride, followed by the addition of pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its ability to inhibit the activity of specific kinases and proteases, which are crucial in various cellular processes.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an antiviral and anticancer agent. Its ability to interfere with viral replication and cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(pyridin-3-yl)furan-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the desired biological effect. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Lacks the carboxamide and pyridine groups, making it less versatile in biological applications.
N-(Pyridin-3-yl)furan-3-carboxamide: Lacks the methyl groups, which may affect its binding affinity and specificity.
2,5-Dimethyl-N-(pyridin-2-yl)furan-3-carboxamide: Similar structure but with the pyridine nitrogen in a different position, potentially altering its biological activity.
Uniqueness
2,5-Dimethyl-N-(pyridin-3-yl)furan-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both the furan and pyridine rings, along with the carboxamide group, allows for a wide range of interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,5-dimethyl-N-pyridin-3-ylfuran-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(9(2)16-8)12(15)14-10-4-3-5-13-7-10/h3-7H,1-2H3,(H,14,15) |
InChI Key |
ZXOVHTUGTCCSGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















